molecular formula C8H10BrNO B1521378 5-Bromo-2-methoxy-4-methylaniline CAS No. 808133-98-4

5-Bromo-2-methoxy-4-methylaniline

Cat. No.: B1521378
CAS No.: 808133-98-4
M. Wt: 216.07 g/mol
InChI Key: CQTXKFAOECJJFM-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methylaniline: is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, featuring bromine, methoxy, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-methoxy-4-methylaniline: : One common method involves the bromination of 2-methoxy-4-methylaniline. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Methoxylation of 5-bromo-2-methylaniline: : Another approach is the methoxylation of 5-bromo-2-methylaniline. This can be achieved by reacting 5-bromo-2-methylaniline with a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of 5-bromo-2-methoxy-4-methylaniline typically involves large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 5-Bromo-2-methoxy-4-methylaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation Reactions: : The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.

  • Reduction Reactions: : Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol or methanol.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 5-bromo-2-methoxy-4-methylaniline is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities. Derivatives of this compound have shown promise as antimicrobial and anticancer agents. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their pharmacological properties. These compounds are evaluated for their efficacy and safety in treating various diseases, including infections and cancers.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and dyes. Its bromine and methoxy groups contribute to the desired properties of these materials, such as thermal stability and colorfastness.

Comparison with Similar Compounds

Similar Compounds

    2-Methylaniline: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution reactions.

    4-Methoxy-2-methylaniline: Similar but without the bromine atom, affecting its reactivity and applications.

    5-Bromo-2-methylaniline: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

5-Bromo-2-methoxy-4-methylaniline is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for selective modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXKFAOECJJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667598
Record name 5-Bromo-2-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808133-98-4
Record name 5-Bromo-2-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 250 ml 3-neck RBF fitted with a magnetic stirring bar, a thermometer, a dropping funnel and a condenser was charged with 5-bromo-2-methoxy-4-methylbenzamide 12b (6 g, 24.6 mmol), anhydrous MeOH (40 mL) and 25% NaOMe solution in MeOH (21 mL, 98.4 mmol). This slurry was cooled to 5° C. and bromine (1.4 mL, 27.1 mmol) was added drop wise causing an exothermic reaction and the formation of a cloudy solution. The reaction mixture was stirred for 30 min at RT, and then heated to reflux for 1 hour. The solvent was removed under vacuum, the residue was re-dissolved in EtOH (50 mL) and KOH (5.5 g, 98.4 mmol) was added. The mixture was allowed to react under reflux for 16 hours in order to hydrolyze the intermediate methylcarbamate. Then the reaction mixture was diluted with H2O (300 mL) and the product was extracted into Et2O (3×100 mL). The combined organic layers were filtered through a pad of silica gel and evaporated to dryness to give 5-bromo-2-methoxy-4-methylaniline 12c (4.8 g, 90% yield) pure by 1H NMR as a light brown solid.
Quantity
6 g
Type
reactant
Reaction Step One
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NaOMe
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0 (± 1) mol
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reactant
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40 mL
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solvent
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21 mL
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solvent
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1.4 mL
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reactant
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Quantity
5.5 g
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reactant
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0 (± 1) mol
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reactant
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300 mL
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Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-2-methoxy-4-methylaniline hydrochloride [formed from the reaction of 5-bromo-2-methoxy-4-methylaniline (4.32 g, 20 mmol) with conc. HCl (20 ml)] was cooled to 0° C. and an aqueous solution of NaNO2 (1.224 g, 24 mmol in 5 mL H2O) was added slowly, keeping the reaction temperature below 5° C. When addition of the nitrite was complete, the reaction mixture was stirred for 30 min at 0° C., then poured into a previously prepared mixture containing 30% SO2 in AcOH (30 mL), a solution of CuCl22H2O (5.13 g, 30 mmol) in 15 mL H2O and benzene (20 mL). The reaction mixture was heated slowly to 35° C., at which point the evolution of nitrogen gas was observed. When gas evolution had stopped, the reaction mixture was diluted with water (200 mL), the organic layer was separated, washed with an aqueous solution of saturated NaHCO3, dried over Na2SO4 and evaporated to dryness to give the crude sulfonylchloride 12d as a brown oil (˜3 g). This intermediate was dissolved in hexane (20 mL), a solution of concentrated NH4OH (20 mL) was added and reaction mixture was stirred vigorously at RT overnight. The brown solid formed was collected by filtration and treated with 10% KOH solution (20 mL). Any insoluble impurities were removed by filtration and the filtrate was acidified to give a beige precipitate which was filtered, washed with water and air dried to give the pure product 5-bromo-2-methoxy-4-methylbenzenesulfonamide 12e (0.586 g, 10.4% overall yield).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
5-bromo-2-methoxy-4-methylaniline hydrochloride
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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